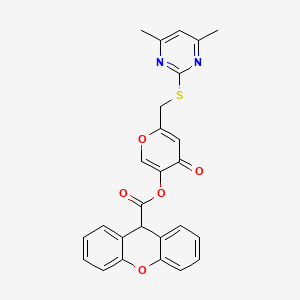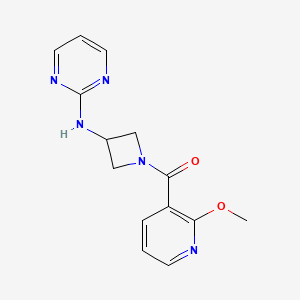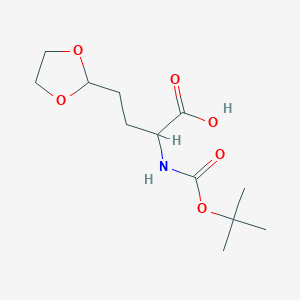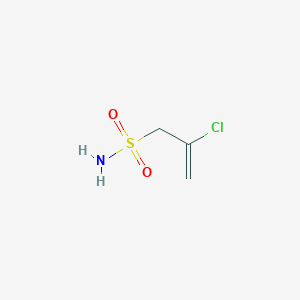![molecular formula C15H18N4O3 B2820400 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone CAS No. 2309732-60-1](/img/structure/B2820400.png)
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a protein kinase that regulates cell growth and metabolism, making it a promising target for cancer therapy.
作用機序
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone inhibits mTOR by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets involved in cell growth and metabolism, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to inhibit the activation of AKT, a protein kinase that is often upregulated in cancer cells and promotes cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to have other biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential use in treating diabetes. It has also been shown to inhibit the replication of the hepatitis C virus in vitro.
実験室実験の利点と制限
One advantage of using 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in lab experiments is its specificity for mTOR. This allows for more targeted inhibition of cell growth and metabolism pathways. However, one limitation is its potential toxicity, as mTOR is involved in many physiological processes beyond cancer cell growth. Additionally, the optimal dosage and treatment duration for 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone may vary depending on the cancer type and stage.
将来の方向性
There are several potential future directions for research on 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. One area of interest is its use in combination with other chemotherapeutic agents to enhance their efficacy. Another area is the development of more specific mTOR inhibitors that may have fewer side effects. Additionally, the use of 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in combination with immunotherapy may be a promising avenue for cancer treatment. Further research is needed to fully understand the potential of 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in cancer therapy and other biomedical applications.
合成法
The synthesis of 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 1-(azidomethyl)-3-(triisopropylsilyloxy)azetidine, followed by deprotection of the silyl ether and cyclization with triazole. The final compound is obtained after purification by column chromatography.
科学的研究の応用
2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies as a potent inhibitor of mTOR, which is often overactivated in cancer cells. 2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-21-13-4-2-3-5-14(13)22-11-15(20)18-8-12(9-18)10-19-7-6-16-17-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWMQRBCGBAJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820319.png)





![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)


![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)
![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)
![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)

